molecular formula C14H12N4O4 B5830815 N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5830815
M. Wt: 300.27 g/mol
InChI Key: RQQANDVZADSTSE-UHFFFAOYSA-N
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Description

N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and a 2-methyl-3-nitrophenyl carbonyl group

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-11(5-2-6-12(9)18(20)21)14(19)22-17-13(15)10-4-3-7-16-8-10/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQANDVZADSTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common method starts with the nitration of 2-methylphenyl to introduce the nitro group. This is followed by the formation of the carbonyl group through oxidation. The final step involves the coupling of the pyridine-3-carboximidamide with the 2-methyl-3-nitrophenyl carbonyl intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitroso derivatives or other oxidized forms.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted pyridine or phenyl derivatives.

Scientific Research Applications

N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide
  • N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-5-carboximidamide

Uniqueness

N’-{[(2-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the carboximidamide group on the pyridine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

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